

Application Notes: Pilaralisib and Letrozole in Breast Cancer

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Compound Focus: Pilaralisib

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Mechanism of Action and Rationale for Combination

The combination of **pilaralisib** and letrozole targets two key pathways in hormone-receptor-positive (HR+) breast cancer:

- **Letrozole:** An aromatase inhibitor that suppresses estrogen synthesis, thereby inhibiting the estrogen-dependent growth of cancer cells [1] [2].
- **Pilaralisib:** A pan-class I PI3K inhibitor that targets the p110 α , β , δ , and γ isoforms of PI3K. It inhibits the PI3K/AKT/mTOR pathway, a key driver of cell growth, survival, and therapy resistance [3] [4].

Hyperactivation of the PI3K pathway is a recognized mechanism of resistance to endocrine therapy. Preclinical models suggest that combining a PI3K inhibitor with endocrine therapy can overcome this resistance and delay its onset [5].

Clinical Trial Evidence and Efficacy Data

A phase I/II dose-escalation study (NCT number not provided in search results) evaluated the efficacy of **pilaralisib** or another PI3K inhibitor, voxtalisib, in combination with letrozole in patients with HR+, HER2-negative metastatic breast cancer that was refractory to a non-steroidal aromatase inhibitor [6].

The key efficacy outcomes from this trial are summarized in the table below.

Table 1: Key Efficacy Outcomes from the Phase I/II Study of **Pilaralisib** + Letrozole

Outcome Measure	Pilaralisib + Letrozole Arm	Voxtalisib + Letrozole Arm
6-Month Progression-Free Survival (PFS) Rate	17%	8%
Overall Response Rate (ORR)	One partial response observed in the pilaralisib arm [6].	Not specified
Conclusion	The combination was associated with limited efficacy in this endocrine therapy-resistant population [6].	

Safety and Tolerability Profile

The phase I portion of the study established the Maximum Tolerated Dose (MTD) for the combination as **pilaralisib tablets 400 mg once daily** with **letrozole tablets 2.5 mg once daily** [6].

The combination was associated with an acceptable safety profile, with the most frequent treatment-related grade 3 or higher adverse events detailed in the table below.

Table 2: Common Grade ≥ 3 Treatment-Related Adverse Events ($\geq 5\%$ in either arm)

Adverse Event	Pilaralisib + Letrozole (n=21 in Phase I)	Voxtalisib + Letrozole
Increased Aspartate Aminotransferase (AST)	5%	-
Rash	5%	-
Increased Alanine Aminotransferase (ALT)	-	11%

Adverse Event	Pilaralisib + Letrozole (n=21 in Phase I)	Voxtalisib + Letrozole
Rash	-	9%

No pharmacokinetic interaction was found between **pilaralisib** and letrozole. **Pilaralisib** showed a greater pharmacodynamic impact on glucose homeostasis compared to voxalisib [6].

Experimental Protocol Outline

The following methodology is adapted from the cited phase I/II clinical trial [6].

Study Design

- **Type:** Phase I/II dose-escalation study.
- **Phase I Objective:** Determine the Maximum Tolerated Dose (MTD) using a standard 3 + 3 design.
- **Phase II Objective:** Evaluate efficacy at the MTD.

Patient Population

- **Key Inclusion Criteria:**
 - Postmenopausal women with HR+, HER2-negative metastatic breast cancer.
 - Disease refractory to a non-steroidal aromatase inhibitor.
- **Key Exclusion Criteria:**
 - Prior treatment with mTOR or PI3K inhibitors.

Dosing and Administration

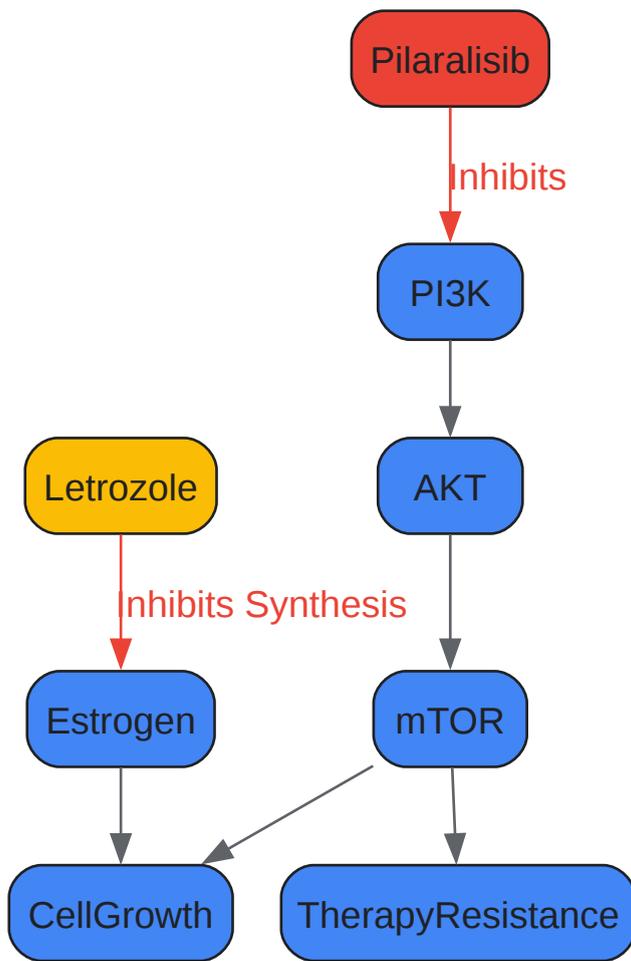
- **Letrozole:** 2.5 mg, orally, once daily continuously.
- **Pilaralisib:** 400 mg (MTD), orally, once daily continuously.
- **Treatment Cycle:** 28-day cycles.

Endpoint Assessment

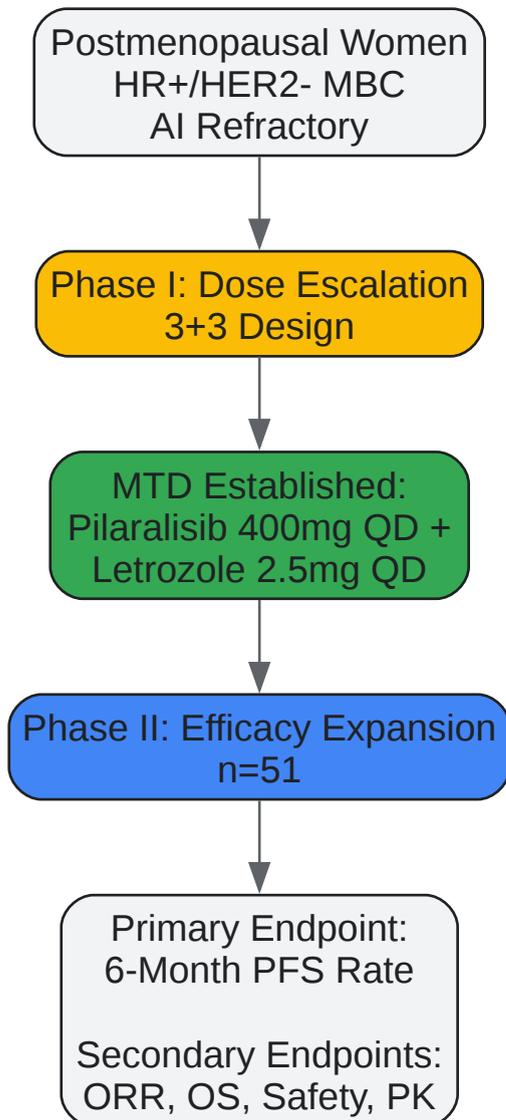
- **Primary Endpoints:**
 - Phase I: MTD and recommended Phase II dose.
 - Phase II: Progression-Free Survival (PFS) rate at 6 months.
- **Secondary Endpoints:**
 - Objective Response Rate (ORR), Overall Survival (OS), safety, and pharmacokinetics.
- **Assessment Schedule:**
 - **Tumor Imaging:** CT or MRI performed at baseline and every 8 weeks to evaluate response per RECIST criteria.
 - **Safety Monitoring:** Adverse events assessed continuously and graded according to CTCAE criteria.
 - **Pharmacokinetic Sampling:** Serial blood samples collected at cycle 1 day 1 and cycle 2 day 1 to analyze drug exposure and interactions.

Pathway and Workflow Diagrams

The following diagrams illustrate the mechanistic rationale and clinical trial workflow for the combination therapy.



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Research Context and Future Directions

The limited efficacy observed with **pilaralisib** plus letrozole highlights the challenge of overcoming endocrine resistance with broad-spectrum PI3K inhibition. Subsequent research has shifted towards more selective agents.

- **Isoform-Selective Inhibitors:** Drugs like the p110 α -selective inhibitor **alpelisib** have shown greater success. The SOLAR-1 trial demonstrated that alpelisib + fulvestrant nearly doubled PFS in PIK3CA-mutated, HR+/HER2- advanced breast cancer, leading to its FDA approval [5].

- **Novel Combinations and Improved Toxicity Profiles:** Next-generation PI3K inhibitors like inavolisib are being designed for better efficacy and tolerability. Recent data from the INAVO120 trial showed that inavolisib + palbociclib + fulvestrant significantly improved overall survival and delayed time to chemotherapy in the first-line setting for PIK3CA-mutated advanced breast cancer [7] [8].

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